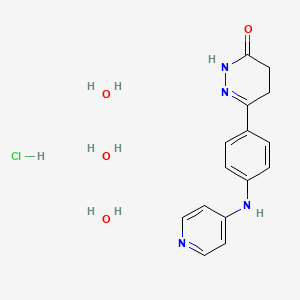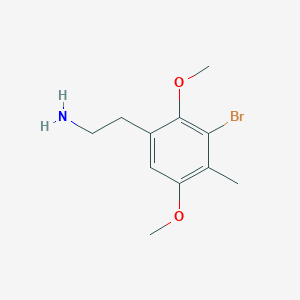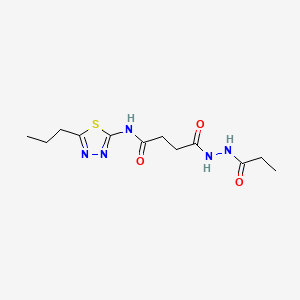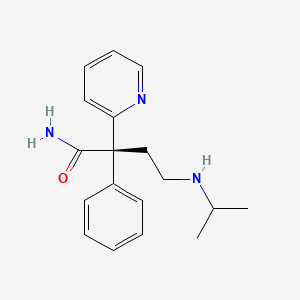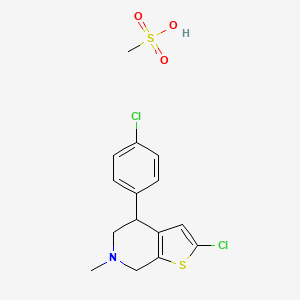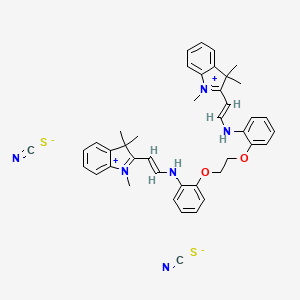
3H-Indolium, 2,2'-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) is a complex organic compound with a molecular formula of C42H44N6O2S2 and a molecular weight of 728.974 g/mol . This compound is notable for its unique structure, which includes indolium and dithiocyanate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) typically involves multiple stepsThe final step involves the addition of the dithiocyanate groups under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Imidazoline derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
What sets 3H-Indolium, 2,2’-(1,2-ethanediylbis(oxy-2,1-phenyleneimino-2,1-ethenediyl))bis(1,3,3-trimethyl-, dithiocyanate) apart is its combination of indolium and dithiocyanate groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
120447-97-4 |
|---|---|
Molecular Formula |
C42H44N6O2S2 |
Molecular Weight |
729.0 g/mol |
IUPAC Name |
N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-2-[2-[2-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenoxy]ethoxy]aniline;dithiocyanate |
InChI |
InChI=1S/C40H42N4O2.2CHNS/c1-39(2)29-15-7-11-19-33(29)43(5)37(39)23-25-41-31-17-9-13-21-35(31)45-27-28-46-36-22-14-10-18-32(36)42-26-24-38-40(3,4)30-16-8-12-20-34(30)44(38)6;2*2-1-3/h7-26H,27-28H2,1-6H3;2*3H |
InChI Key |
NJGDTXIOKCOKNI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=CC=C3OCCOC4=CC=CC=C4N/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)C.C(#N)[S-].C(#N)[S-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=CC=C3OCCOC4=CC=CC=C4NC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)C)C.C(#N)[S-].C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


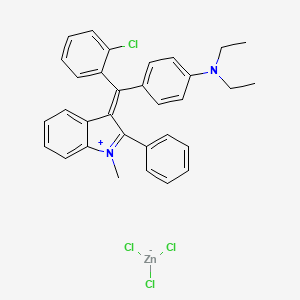
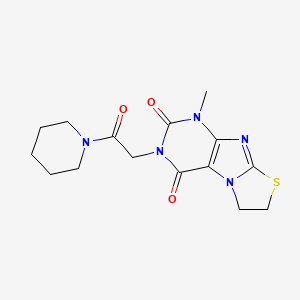
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)


